molecular formula C6H4ClN3 B1362519 4-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 29274-28-0

4-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1362519
CAS RN: 29274-28-0
M. Wt: 153.57 g/mol
InChI Key: AKWQSKVILVJWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09260426B2

Procedure details

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (5) 19 g (69.4 mmol) in neat TFA (30 mL, 389 mmol) was stirred at 80° C. for 4 hr. The resulting RM was concentrated and MeOH was added and the obtained precipitate was filtered and washed with MeOH. The crude solid was treated with EtOAc, saturated NaHCO3 and dried over Na2SO4, to yield the desired product as a half white solid. 1H NMR (400 MHz, CDCl3): δ 13.23 (br s, 1H), 8.52 (d, J=5.1 Hz, 1H), 8.10 (s, 1H), 7.32 (m, 1H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8](CC3C=CC(OC)=CC=3)[N:9]=[CH:10][C:3]=12.C(O)(C(F)(F)F)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(N=C2)CC2=CC=C(C=C2)OC
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting RM was concentrated
ADDITION
Type
ADDITION
Details
MeOH was added
FILTRATION
Type
FILTRATION
Details
the obtained precipitate was filtered
WASH
Type
WASH
Details
washed with MeOH
ADDITION
Type
ADDITION
Details
The crude solid was treated with EtOAc, saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.